[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride is a chemical compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity.
As a member of the pyrazole class, this compound is categorized based on its structural features and functional groups. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride generally involves:
The process may include purification steps such as recrystallization or chromatography to isolate the desired product in high purity. Industrial methods mirror these laboratory techniques but are optimized for scale, utilizing industrial-grade solvents and reagents to enhance yield and reduce costs .
The molecular structure of [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride features:
The compound's chemical formula is CHClN, with a molecular weight of approximately 196.09 g/mol. The presence of chlorine atoms contributes to its solubility and reactivity profiles.
[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride can participate in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield multiple oxidized derivatives, while reduction can create various reduced analogs.
The mechanism of action for [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The exact pathways depend on the specific application context, highlighting its potential as a therapeutic agent .
Relevant data from studies indicate that similar pyrazole derivatives display diverse physical properties depending on their substituents and molecular structure .
[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride has several scientific uses:
This compound exemplifies the versatility of pyrazole derivatives in both synthetic chemistry and pharmacology, warranting further investigation into its properties and applications.
Pyrazole-based compounds have established a formidable presence in clinical medicine and pharmaceutical development due to their structural diversity and target specificity. The pyrazole nucleus serves as a bioisostere for various functional groups, enabling the optimization of pharmacokinetic and pharmacodynamic properties in drug design. Clinically significant pyrazole-containing drugs include the anticancer agent crizotinib (ALK inhibitor), the anti-inflammatory celecoxib (selective COX-2 inhibitor), and the recently approved BTK inhibitor pirtobrutinib, demonstrating the scaffold's therapeutic relevance across diverse disease areas [3] [10].
The strategic incorporation of amine functionalities onto the pyrazole scaffold dramatically expands its interaction potential with biological targets. Aminopyrazoles can serve as hydrogen bond donors/acceptors, participate in electrostatic interactions, and provide attachment points for further molecular elaboration. This versatility is evidenced by their presence in compounds targeting critical enzymes and receptors, including p38 MAP kinase, various cyclin-dependent kinases (CDKs), and COX enzymes. The 4-aminopyrazole configuration, in particular, features prominently in clinical candidates like AT7519 and AT9283, which have undergone multiple clinical trials as potent kinase inhibitors with anticancer activity [3] [6].
Table 1: Therapeutic Applications of Pyrazole-Containing Drugs in Clinical Use
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Crizotinib | Anticancer | ALK/ROS1 kinase | 3-Pyrazolylaminopyridine core |
Celecoxib | Anti-inflammatory | COX-2 | 1,5-Diarylpyrazole with sulfonamide |
Pirtobrutinib | Anticancer (lymphoma) | BTK kinase | Pyrazolopyrimidine core |
Rimonabant | Anti-obesity (withdrawn) | CB1 receptor | 1,5-Diarylpyrazole with piperidine carboxamide |
The [2-(1H-pyrazol-1-yl)propyl]amine dihydrochloride scaffold (chemical formula: C₆H₁₃Cl₂N₃, molecular weight: 198.1 g/mol) represents a structurally unique chemotype with distinctive physicochemical properties [1] [2]. This molecule consists of a pyrazole heterocycle connected via a methylene bridge to a propylamine chain, with the hydrochloride salt formation enhancing solubility and crystallinity. The dihydrochloride salt form is particularly advantageous for pharmaceutical formulation due to improved stability and water solubility compared to the free base [2] [7].
The molecular architecture features several critical properties influencing its drug discovery applications:
Computational analysis indicates a topological polar surface area (TPSA) of approximately 43.84 Ų and a calculated LogP value of 0.40, suggesting favorable membrane permeability and potential for central nervous system penetration when incorporated into larger molecular architectures [7]. The rotatable bond count of 2 contributes to molecular flexibility while maintaining an optimal balance between rigidity and conformational freedom for target binding.
Table 2: Physicochemical Properties of [2-(1H-Pyrazol-1-yl)propyl]amine Derivatives
Property | [2-(1H-Pyrazol-1-yl)propyl]amine | 1-(1H-Pyrazol-4-yl)propan-2-amine | 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide |
---|---|---|---|
Molecular Formula | C₆H₁₁N₃ (free base) | C₆H₁₁N₃ (free base) | C₁₁H₂₀N₄O (free base) |
Molecular Weight | 125.17 g/mol (free base) | 125.17 g/mol (free base) | 224.31 g/mol (free base) |
Salt Form | Dihydrochloride | Dihydrochloride | Dihydrochloride |
Hydrogen Bond Donors | 1 | 1 | 3 |
Hydrogen Bond Acceptors | 3 | 3 | 5 |
Rotatable Bonds | 2 | 2 | 6 |
Topological Polar Surface Area | 43.84 Ų | 43.84 Ų | 92.42 Ų |
The structural elaboration of pyrazole-containing amines has followed a distinct evolutionary trajectory in medicinal chemistry. Early research primarily focused on simple alkylaminopyrazoles as synthetic intermediates or bioactive cores with limited optimization. The discovery of celecoxib in the 1990s marked a pivotal advancement, demonstrating the therapeutic potential of sulfonamide-functionalized pyrazoles as selective COX-2 inhibitors. This breakthrough stimulated extensive exploration of sulfonamide derivatives of pyrazole amines to enhance target affinity and selectivity [3] [10].
Parallel developments occurred in the acylation of pyrazole amines, initially to improve metabolic stability and membrane permeability. The acylation of the terminal amine in scaffolds like [2-(1H-pyrazol-1-yl)propyl]amine serves multiple purposes: modulating basicity, introducing additional pharmacophore elements, and extending molecular recognition surfaces. This approach is exemplified by compounds such as 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride (CAS: 1423024-35-4), where acylation creates extended peptidomimetic structures with enhanced potential for targeting enzymatic active sites [8].
The historical development has progressed through three distinct phases:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7